molecular formula C8H9F3N2 B2599415 [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1388060-78-3

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B2599415
CAS No.: 1388060-78-3
M. Wt: 190.169
InChI Key: DWJPQVNJAZSGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is a chemical compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol . Its SMILES representation is CC1=C(C=C(C=C1)C(F)(F)F)NN . As a phenylhydrazine derivative featuring both a methyl and a trifluoromethyl substituent on the aromatic ring, this compound is primarily valuable in organic synthesis and medicinal chemistry research. Phenylhydrazine derivatives with trifluoromethyl groups are versatile building blocks, particularly in the synthesis of pyrazole and pyrazoline heterocycles . The pyrazole nucleus is a privileged scaffold in pharmaceutical chemistry, present in a wide range of bioactive molecules and established drugs with anti-inflammatory, anticancer, antidepressant, and antimicrobial activities . The regioselective cyclocondensation of similar trifluoromethyl-substituted phenylhydrazines with 1,3-dicarbonyl compounds or their derivatives is a well-established method for constructing complex, pharmacologically relevant heterocyclic systems . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in drug candidates. Researchers can employ this compound to develop new ligands and explore structure-activity relationships. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJPQVNJAZSGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388060-78-3
Record name [2-methyl-5-(trifluoromethyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often involve halogenated compounds and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Azo Compounds: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine derivatives as anticancer agents. A study evaluated the compound's efficacy against various cancer cell lines, revealing significant antitumor activity. The derivatives exhibited mean growth inhibition values, indicating their potential as therapeutic agents.

Case Study: Antimitotic Activity

A notable case study involved the evaluation of a synthesized derivative of this compound against human tumor cells. The compound demonstrated an average GI50 (concentration required to inhibit cell growth by 50%) of 15.72 μM, showcasing its effectiveness in inhibiting cancer cell proliferation .

CompoundGI50 (μM)Activity
This compound Derivative15.72Significant Antitumor Activity

1.2 Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of this compound derivatives. Studies have shown that these compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases.

Table: Enzyme Inhibition Potency

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound Derivative27.0458.01

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group in this compound enhances its herbicidal properties, making it effective in controlling various weed species in cereal crops. Research indicates that derivatives of this compound have been developed into herbicides with high efficacy against grass species.

Case Study: Field Trials

Field trials have demonstrated that formulations containing this compound exhibit superior herbicidal activity compared to traditional herbicides, leading to increased crop yields and reduced competition from weeds .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including diazotization and reduction reactions, yielding high purity and yield rates.

Synthesis Overview:

  • Diazotization Reaction : Involves the reaction of para-trifluoromethylaniline with sodium nitrite under controlled temperatures.
  • Reduction Reaction : The diazotized product is then reduced using sodium sulfite to yield this compound.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical properties of phenylhydrazines are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4)
  • Molecular Weight : 176.14 g/mol .
  • Key Differences : The absence of a methyl group at position 5 reduces steric hindrance compared to the target compound. This analog is used as a GC derivatizing agent and coupling reagent . Its simpler substitution pattern may enhance reactivity in electrophilic aromatic substitution but reduce selectivity in molecular docking studies .
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine Hydrochloride (CAS 299163-40-9)
  • Structure : Cl at position 2, CF₃ at position 5.
  • Molecular Weight : 260.05 g/mol (C₇H₇Cl₂F₃N₂) .
  • This compound has shown utility in antimicrobial agent synthesis due to enhanced halogen-mediated interactions with bacterial targets .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (CAS 86398-94-9)
  • Structure : Cl at positions 2 and 6, CF₃ at position 4.
  • Molecular Weight : 286.99 g/mol .
  • Key Differences : The dichloro substitution creates significant steric and electronic barriers, making this compound less reactive in nucleophilic additions but highly effective in anti-inflammatory applications due to enhanced binding affinity with cyclooxygenase enzymes .
[4-(Trifluoromethyl)phenyl]hydrazine Hydrochloride (CAS 2923-56-0)
  • Structure : CF₃ at position 4.
  • Molecular Weight : 212.59 g/mol .
  • Key Differences : The para-CF₃ group increases symmetry, improving crystallinity but reducing metabolic stability compared to the target compound’s ortho-methyl substitution .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 190.17 2.3 ~10 (Ethanol) 85–90
[2-CF₃-Phenyl]hydrazine 176.14 1.9 ~15 (Ethanol) 72–75
[2-Cl-5-CF₃-Phenyl]hydrazine HCl 260.05 3.1 ~5 (Water) 180–185
[2,6-DiCl-4-CF₃-Phenyl]hydrazine 286.99 3.8 <1 (Water) 195–200

<sup>*</sup>Predicted using ChemAxon software.

Biological Activity

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a hydrazine functional group attached to a phenyl ring that is further substituted with a methyl and a trifluoromethyl group. This unique structure contributes to its biological activity, particularly in influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study showed that derivatives with trifluoromethyl substitutions often displayed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 1 µg/mL, indicating strong antibacterial potential .

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival. For instance, compounds were found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazine moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding, which is critical for both antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of hydrazine derivatives based on this compound. These derivatives were tested against multiple bacterial strains. The findings highlighted that compounds with higher hydrophobicity exhibited lower MIC values, suggesting that structural modifications can significantly enhance antimicrobial potency .

CompoundBacterial StrainMIC (µg/mL)
1S. aureus1
2E. coli2
3P. aeruginosa3

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that certain derivatives of this compound inhibited cell proliferation effectively. The study reported an IC50 value of 10 µM for one derivative against breast cancer cells, indicating promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for generating [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with carbonyl-containing substrates (e.g., ketones, aldehydes) under acidic or basic conditions. In one protocol, (3-(trifluoromethyl)phenyl)hydrazine reacts with a trichloronitrobutadienyl-morpholine intermediate in methanol at 40–45°C to form pyrazole derivatives, highlighting the importance of temperature control and stoichiometric ratios . Hydrazine hydrate is also used to convert esters to hydrazides, a key step in heterocycle synthesis (e.g., 1,3,4-oxadiazoles) .

Q. How should spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., C15H18ClN3O4S2 [M+] with observed 403.0428 vs. calculated 403.0427) .
  • NMR : Analyze chemical shifts for hydrazine NH protons (δ 6–8 ppm) and trifluoromethyl groups (distinct 19F NMR signals).
  • IR : Confirm N-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Chromatography : Use HPLC or TLC with UV/fluorescence detection to assess purity and monitor reaction progress.

Advanced Research Questions

Q. What factors influence regioselectivity in cyclization reactions involving this compound?

  • Methodological Answer : Substituent electronic effects and steric hindrance dictate regioselectivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring direct cyclization to specific positions. Contrasting outcomes between phenylhydrazine and 4-methylphenylhydrazine in indole synthesis demonstrate how substituents alter reaction pathways . Optimization involves:

  • Solvent polarity : Polar solvents (e.g., ethanol, acetone) favor ionic intermediates.
  • Catalysis : Acidic conditions (e.g., HCl) promote protonation of intermediates, steering reactivity .
  • Temperature : Higher temperatures (40–45°C) enhance kinetic control for desired products .

Q. How can computational tools predict the reactivity of this compound in novel syntheses?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Calculate transition-state energies to identify favorable pathways for hydrazone or heterocycle formation.
  • Molecular docking : Predict binding affinities for biologically active derivatives (e.g., enzyme inhibitors) .
  • In silico reaction simulation : Use software like Gaussian or Schrödinger to model substituent effects on reaction kinetics and thermodynamics.

Q. How can researchers resolve contradictions in reaction outcomes involving unexpected byproducts?

  • Methodological Answer :

  • Byproduct isolation : Employ column chromatography or recrystallization to separate and characterize unexpected products (e.g., pyrazole vs. indole derivatives) .
  • Mechanistic probing : Use isotopic labeling (e.g., 15N-hydrazine) or kinetic studies to trace reaction pathways.
  • Comparative analysis : Contrast results with structurally similar hydrazines (e.g., 4-fluorophenyl analogs) to identify substituent-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.